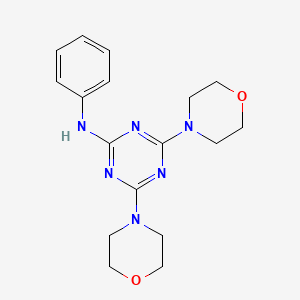

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine

Description

Properties

IUPAC Name |

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23/h1-5H,6-13H2,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAUGKLCEXBZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine, a compound with the molecular formula and a molecular weight of 342.40 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 342.40 g/mol

- Melting Point : 171-174 °C

- CAS Number : 93438-27-8

These properties make it suitable for various applications in medicinal chemistry and pharmacology.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Antitumor Activity : This compound has shown promise in inhibiting tumor cell proliferation. Studies suggest it may interfere with cell cycle progression and induce apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary data indicate that this triazine derivative possesses antimicrobial activity against various bacterial strains, suggesting potential use as an antibiotic agent.

- Neuroprotective Effects : Evidence from cellular models indicates that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Antitumor Activity

A study conducted by Zohar et al. (2022) explored the effects of this compound on SH-SY5Y neuroblastoma cells. The findings revealed that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Zohar et al. (2022) | SH-SY5Y | 10 µM | 50% reduction in cell viability |

Antimicrobial Activity

In another study referenced by Suzzi et al. (2022), the compound was tested against multiple bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 25 |

Neuroprotective Effects

Research by Sheppard et al. (2022) demonstrated that treatment with this compound reduced oxidative stress markers in primary neuronal cultures exposed to hydrogen peroxide.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 40 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Anilino-4,6-Di(4-morpholinyl)-1,3,5-triazine and analogous compounds:

Functional and Application Differences

- Reactivity: The chloro-substituted triazine (CAS 7597-22-0) exhibits higher electrophilicity due to the chlorine atom, enabling nucleophilic substitution reactions for further derivatization . The anilino-morpholinyl triazine (CAS 170918-42-0) lacks a leaving group, limiting its direct reactivity but enhancing stability for use in coupling reactions .

- No direct biological data are available for this compound, but its structural similarity to intermediates in drug synthesis suggests indirect pharmacological relevance .

- Industrial Use :

Key Research Findings and Discrepancies

- Molecular Formula Conflicts: The molecular formula of this compound is inconsistently reported. , and 12 list it as C₁₁H₁₃N₅O₂, but stoichiometric calculations based on substituents suggest a larger formula (e.g., C₁₇H₂₂N₆O₂).

- Safety Data :

- While the carboxylic acid variant (CAS 626223-48-1) requires medical consultation upon exposure , safety data for the target compound remain unverified.

Q & A

Basic Research Question

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1550–1600 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .

- ¹H NMR : Assigns protons adjacent to substituents. For example, aryl protons from aniline appear as multiplet signals at δ 6.5–7.5 ppm, while morpholine protons resonate as triplets near δ 3.5–3.7 ppm .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of morpholine groups) validate substitution sites .

- Elemental analysis : Matches calculated vs. observed C/H/N/O percentages to verify purity (>95% recommended) .

How can computational chemistry tools like quantum mechanical calculations be integrated with experimental synthesis to predict reaction pathways?

Advanced Research Question

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, ICReDD employs these to predict energy barriers for nucleophilic substitution at triazine positions .

- Data-driven optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent effects, catalyst loading) to recommend optimal conditions (e.g., acetone as solvent for regioselectivity) .

- Validation : Simulated reaction outcomes (e.g., substitution order) are cross-validated with experimental yields and spectroscopic data .

What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in triazine reaction mechanisms?

Advanced Research Question

- Multi-method validation : Combine computational predictions with kinetic studies (e.g., time-resolved NMR) to identify unaccounted intermediates (e.g., zwitterionic species in substitution reactions) .

- Sensitivity analysis : Test variables (e.g., solvent polarity, temperature) to pinpoint discrepancies. For example, polar aprotic solvents may stabilize unexpected intermediates, altering regioselectivity .

- Collaborative frameworks : Use platforms like COMSOL Multiphysics to simulate and compare multiple reaction scenarios, narrowing hypotheses for experimental testing .

What methodological approaches are used to establish structure-activity relationships (SAR) in triazine-based antimicrobial agents?

Advanced Research Question

- Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine to assess antimicrobial potency against E. coli or S. aureus .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., dihydrofolate reductase) .

- In vitro assays : Minimum inhibitory concentration (MIC) tests correlate substituent electronegativity (e.g., Cl vs. CF₃ groups) with activity. For example, electron-withdrawing groups enhance membrane penetration .

How does factorial experimental design optimize reaction conditions for triazine derivative synthesis?

Advanced Research Question

- Variable selection : Screen factors like temperature (25–80°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (acetone vs. DMF) using a 2³ factorial design .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield. For example, high temperature and low catalyst loading may synergistically improve disubstitution efficiency .

- Validation : Confirm optimized conditions (e.g., 60°C, 0.5 eq. Et₃N in acetone) with triplicate runs, achieving >90% reproducibility .

What protocols ensure data integrity when using AI-driven platforms for reaction optimization?

Advanced Research Question

- Data curation : Annotate raw datasets (e.g., reaction conditions, yields) with metadata (e.g., equipment calibration dates) to minimize noise .

- Encryption and access control : Secure cloud platforms (e.g., LabArchives) with AES-256 encryption and role-based permissions protect sensitive data .

- Audit trails : Blockchain-based logging tracks data modifications, ensuring traceability for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.